Alexa Fluor 594 para-isomer Alexa Fluor 594 para-isomer Alexa Fluor 594 para-isomer is the 6-succinimidyloxycarbonyl isomer of Alexa Fluor 594.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1938710
InChI: InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)26-11-20(7-8-23(26)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53)
SMILES:
Molecular Formula: C39H37N3O13S2
Molecular Weight: 819.9 g/mol

Alexa Fluor 594 para-isomer

CAS No.:

Cat. No.: VC1938710

Molecular Formula: C39H37N3O13S2

Molecular Weight: 819.9 g/mol

* For research use only. Not for human or veterinary use.

Alexa Fluor 594 para-isomer -

Specification

Molecular Formula C39H37N3O13S2
Molecular Weight 819.9 g/mol
IUPAC Name [13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate
Standard InChI InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)26-11-20(7-8-23(26)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53)
Standard InChI Key KJIGIGGGBKHAAA-UHFFFAOYSA-N
Canonical SMILES CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C

Introduction

Chemical Identity and Structure

Basic Identification

Alexa Fluor 594 para-isomer is a synthetic fluorescent dye characterized by its vibrant red fluorescence and specific structural configuration. This compound is identified in chemical databases with PubChem CID 25137943 and is specifically defined as the 6-succinimidyloxycarbonyl isomer of the parent Alexa Fluor 594 compound . The term "para-isomer" specifically refers to the positioning of the succinimidyloxycarbonyl group on the phenyl ring, which is critical to its chemical reactivity and fluorescent properties. This specific isomeric form influences both the spectral characteristics and the conjugation chemistry of the molecule when compared to other possible isomeric configurations.

Physical and Chemical Properties

The physical and chemical properties of Alexa Fluor 594 para-isomer are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of Alexa Fluor 594 Para-isomer

PropertyValueSource
Molecular Weight819.9 g/mol
Physical FormSolid
SolubilityDMSO (Dimethylsulfoxide)
Storage Conditions≤-20°C, desiccated, protected from light
Creation Date (PubChem)2009-01-30
Last Modification Date2025-03-29

The molecular structure of Alexa Fluor 594 para-isomer includes multiple aromatic rings with conjugated double bonds that contribute to its fluorescent properties. The presence of the para-positioned succinimidyloxycarbonyl group is essential for its function as an amine-reactive fluorescent label, allowing for efficient bioconjugation reactions with various biomolecules .

Spectroscopic Properties

Fluorescence Characteristics

Chemical Reactivity and Conjugation Chemistry

Reactive Functionality

The primary chemical feature of Alexa Fluor 594 para-isomer is its succinimidyloxycarbonyl group, which functions as an amine-reactive moiety . This functional group is specifically designed to react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The para positioning of this reactive group on the phenyl ring influences the reactivity and conjugation efficiency of the molecule compared to other possible isomeric configurations.

Bioconjugation Applications

The bioconjugation chemistry of Alexa Fluor 594 para-isomer makes it particularly valuable for labeling biomolecules in research applications. The NHS ester functionality enables efficient coupling under mild conditions, typically in slightly alkaline buffers (pH 7.2-8.0) that preserve the biological activity of sensitive proteins and other biomolecules. This conjugation strategy is widely employed in the preparation of fluorescently labeled antibodies, proteins, and other probes for imaging and detection applications .

Related Chemistries and Derivatives

Reaction Mechanism

The click chemistry approach using Alexa Fluor 594 derivatives offers several advantages over traditional NHS ester chemistry, including:

  • High specificity and bioorthogonality

  • Efficient reaction under mild conditions

  • Formation of stable linkages

  • Compatibility with complex biological samples

  • Minimal background due to highly specific reactivity

This approach represents an important expansion of the labeling strategies available to researchers working with fluorescent probes.

Applications in Biological Research

Fluorescence Microscopy

Alexa Fluor 594 para-isomer finds extensive application in fluorescence microscopy, where its bright red fluorescence enables high-sensitivity detection of biological structures and processes. The specific spectral characteristics of this fluorophore make it compatible with common microscope filter sets and light sources, facilitating its integration into established imaging workflows. The para-isomer configuration may influence the performance of the dye in specific applications, potentially offering advantages in terms of brightness, photostability, or conjugation efficiency .

Flow Cytometry

In addition to microscopy applications, Alexa Fluor 594 derivatives are valuable tools in flow cytometry, where they enable the detection and quantification of specific cell populations based on the expression of surface or intracellular markers. The bright fluorescence and good photostability of these dyes contribute to high sensitivity and reliable detection in flow cytometry experiments .

Comparative Analysis with Other Isomers

Isomeric Variations

While detailed comparative information between the para-isomer and other isomeric forms of Alexa Fluor 594 is limited in the search results, it is important to note that isomeric variations can significantly influence both the chemical reactivity and spectroscopic properties of fluorescent dyes. The positional isomerism in Alexa Fluor 594 derivatives (para- versus meta-configurations) likely affects:

  • Conjugation efficiency with target biomolecules

  • Fluorescence quantum yield

  • Extinction coefficient

  • Photostability

  • Solubility and handling properties

These differences may be significant for specific applications, making the selection of the appropriate isomer an important consideration in experimental design.

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